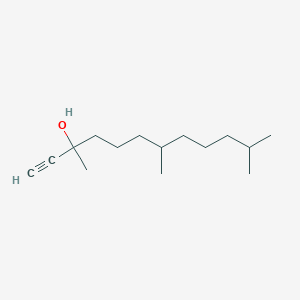

3,7,11-Trimethyl-1-dodecyn-3-ol

Description

The exact mass of the compound 3,7,11-Trimethyl-1-dodecyn-3-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3,7,11-Trimethyl-1-dodecyn-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,7,11-Trimethyl-1-dodecyn-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,7,11-trimethyldodec-1-yn-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O/c1-6-15(5,16)12-8-11-14(4)10-7-9-13(2)3/h1,13-14,16H,7-12H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWRXWSVBJIIORE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)CCCC(C)(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20936291 | |

| Record name | 3,7,11-Trimethyldodec-1-yn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20936291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1604-35-9 | |

| Record name | 3,7,11-Trimethyl-1-dodecyn-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1604-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,7,11-Trimethyldodecyn-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001604359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,7,11-Trimethyldodec-1-yn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20936291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7,11-trimethyldodecyn-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.010 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Strategic Intermediate in Total Synthesis:the Foremost Research Imperative is the Continued Use of This Compound As a Strategic Intermediate for the Synthesis of Complex Natural Products and Their Analogues. the Focus is on Developing Highly Efficient and Selective Catalytic Systems for the Transformation of Its Alkyne Group.

Detailed Research Findings: Research in this area aims to maximize the yield and stereoselectivity of hydrogenation reactions. The Lindlar catalyst remains a standard for producing cis-alkenes from terminal alkynes. masterorganicchemistry.com The syn-addition of hydrogen across the triple bond ensures a predictable stereochemical outcome, which is critical when constructing molecules with multiple chiral centers. lscollege.ac.inbyjus.com The resulting vinyl alcohol structure is a precursor to the isoprenoid side chains required for the synthesis of commercially important compounds like Vitamin K1. wikipedia.org The ongoing research goal is to develop more environmentally friendly ("green") and cost-effective catalysts that can replace traditional heavy-metal-based systems while maintaining high selectivity. chemistrytalk.org

Curing Inhibitor in Hydrosilylation Reactions:a Significant Industrial Application and Area of Research is the Use of 3,7,11 Trimethyl 1 Dodecyn 3 Ol and Other Acetylenic Alcohols As Inhibitors for Platinum Catalyzed Hydrosilylation. This Chemical Reaction is the Basis for the Curing of Many Silicone Based Products, Including Elastomers, Coatings, and Adhesives.

Analysis of Chiral Centers and Potential Stereoisomers of 3,7,11-Trimethyl-1-dodecyn-3-ol

The molecular structure of 3,7,11-Trimethyl-1-dodecyn-3-ol (C15H28O) reveals the presence of three chiral centers, which are tetrahedral carbon atoms bonded to four different substituent groups. youtube.comkhanacademy.orglibretexts.org These chiral centers are located at positions 3, 7, and 11 of the dodecynol backbone. The presence of these stereocenters is the fundamental reason for the existence of multiple stereoisomers of this compound.

The number of possible stereoisomers for a molecule with 'n' chiral centers can be estimated using the 2^n rule. youtube.comkhanacademy.org For 3,7,11-Trimethyl-1-dodecyn-3-ol, with its three chiral centers, the theoretical maximum number of stereoisomers is 2^3, which equals eight. These eight stereoisomers would exist as four pairs of enantiomers.

| Parameter | Value |

|---|---|

| Number of Chiral Centers (n) | 3 |

| Theoretical Maximum Number of Stereoisomers (2^n) | 8 |

| Number of Enantiomeric Pairs | 4 |

Diastereomeric and Enantiomeric Forms of 3,7,11-Trimethyl-1-dodecyn-3-ol and Related Dodecynols

The eight potential stereoisomers of 3,7,11-Trimethyl-1-dodecyn-3-ol can be categorized into enantiomers and diastereomers. Enantiomers are pairs of stereoisomers that are non-superimposable mirror images of each other. msu.edu In this case, there would be four such pairs. Diastereomers, on the other hand, are stereoisomers that are not mirror images of each other. Any stereoisomer of 3,7,11-Trimethyl-1-dodecyn-3-ol would be a diastereomer to six other stereoisomers (excluding its own enantiomer and itself).

The separation of these stereoisomers can be a significant challenge. Techniques such as chiral chromatography are often employed to isolate and characterize individual enantiomers and diastereomers. nih.gov The distinct spatial arrangement of atoms in each stereoisomer can lead to different physical and chemical properties, although these differences are often subtle for diastereomers and non-existent for enantiomers in an achiral environment.

The study of stereoisomerism in related, naturally occurring compounds like nerolidol (3,7,11-trimethyl-1,6,10-dodecatrien-3-ol) provides a useful parallel. Nerolidol also possesses a chiral center at position 3 and can exist in different stereoisomeric forms. nist.gov The principles governing the stereochemistry of nerolidol are analogous to those for 3,7,11-Trimethyl-1-dodecyn-3-ol, highlighting the importance of stereochemical analysis in understanding the properties and function of such isoprenoid-like structures.

Theoretical Approaches to Conformational Analysis of 3,7,11-Trimethyl-1-dodecyn-3-ol

The conformational flexibility of 3,7,11-Trimethyl-1-dodecyn-3-ol is another critical aspect of its stereochemistry. As an acyclic molecule, it can adopt a multitude of conformations due to rotation around its single bonds. The study of these different spatial arrangements and their relative energies is known as conformational analysis.

Theoretical and computational methods are invaluable tools for investigating the conformational landscape of complex molecules. Techniques such as molecular mechanics and quantum chemistry calculations can be used to model the various possible conformations and predict their relative stabilities. These calculations take into account factors like torsional strain, steric hindrance, and intramolecular interactions, such as potential hydrogen bonding involving the hydroxyl group. wikipedia.org

Advanced Synthetic Methodologies for 3,7,11 Trimethyl 1 Dodecyn 3 Ol

Chemo-selective Synthesis Routes for 3,7,11-Trimethyl-1-dodecyn-3-ol

Chemo-selective synthesis, which involves the specific reaction of one functional group in the presence of others, is crucial for the efficient production of 3,7,11-trimethyl-1-dodecyn-3-ol.

Alkynylation Reactions Utilizing Carbonyl Precursors (e.g., Hexahydropseudoionone)

A primary and industrially significant route to 3,7,11-trimethyl-1-dodecyn-3-ol is through the alkynylation of a suitable carbonyl precursor, namely hexahydropseudoionone (also known as 6,10-dimethylundecan-2-one). This transformation is a classic example of a nucleophilic addition to a carbonyl group, where an acetylide anion attacks the electrophilic carbonyl carbon.

The most common method for this alkynylation is the Favorskii reaction, which utilizes acetylene (B1199291) as the alkyne source in the presence of a strong base. wikipedia.orgwikipedia.org The base, typically an alkali metal hydroxide (B78521) or alkoxide, deprotonates the terminal alkyne to form a highly nucleophilic metal acetylide. This acetylide then adds to the ketone, hexahydropseudoionone, to form the corresponding propargyl alcohol after an acidic workup. wikipedia.org

Reaction Scheme:

The reaction conditions for the alkynylation of sterically hindered ketones like hexahydropseudoionone are critical to achieving high yields and minimizing side reactions, such as enolization of the ketone. The choice of solvent and base plays a significant role in the reaction's efficiency.

Table 1: Proposed Reaction Conditions for the Alkynylation of Hexahydropseudoionone

| Parameter | Condition | Rationale |

| Alkyne Source | Acetylene gas | Readily available and cost-effective. |

| Base | Potassium hydroxide (KOH) or Sodium amide (NaNH₂) | Strong bases capable of deprotonating acetylene. |

| Solvent | Anhydrous polar aprotic solvents (e.g., THF, DMSO) | Solubilizes reactants and promotes the reaction. |

| Temperature | Low temperatures (-78 °C to 0 °C) | Minimizes side reactions and controls the exothermic nature of the reaction. |

| Workup | Aqueous acid (e.g., NH₄Cl, dilute HCl) | Neutralizes the base and protonates the alkoxide to yield the final alcohol. |

This table presents proposed conditions based on general principles of the Favorskii reaction, as specific literature for this exact transformation is limited.

Optimization of Catalytic Ethynylation Processes for 3,7,11-Trimethyl-1-dodecyn-3-ol

While stoichiometric use of strong bases is effective, catalytic methods for ethynylation are increasingly sought after for their improved atom economy and milder reaction conditions. Catalytic systems for the addition of acetylene to ketones typically involve a transition metal catalyst that facilitates the formation of the acetylide nucleophile.

Research in this area focuses on the development of catalysts that can efficiently activate the C-H bond of acetylene and promote its addition to the sterically hindered carbonyl group of hexahydropseudoionone. Potential catalytic systems could involve complexes of zinc, copper, or other transition metals. The optimization of such a process would involve screening various catalysts, ligands, solvents, and reaction temperatures to maximize the yield and selectivity for 3,7,11-trimethyl-1-dodecyn-3-ol.

Table 2: Potential Catalytic Systems for the Ethynylation of Hexahydropseudoionone

| Catalyst System | Ligand | Solvent | Potential Advantages |

| **Zinc(II) salts (e.g., Zn(OTf)₂) ** | Chiral amino alcohols | Toluene, THF | Milder reaction conditions, potential for enantioselectivity. nih.gov |

| Copper(I) salts (e.g., CuI) | N-heterocyclic carbenes (NHCs) | Apolar solvents | High catalytic activity and functional group tolerance. |

| Rhodium(I) complexes | Chiral phosphines | Dichloromethane | Potential for high enantioselectivity. |

This table outlines potential catalytic systems based on known methodologies for the ethynylation of ketones; specific optimization for hexahydropseudoionone would require further research.

Regioselectivity and Stereoselectivity in 3,7,11-Trimethyl-1-dodecyn-3-ol Synthesis

The structure of 3,7,11-trimethyl-1-dodecyn-3-ol features a chiral center at the C3 position, where the hydroxyl group and the ethynyl (B1212043) group are attached. Therefore, controlling the stereochemistry of this center is a significant aspect of its synthesis.

Regioselectivity: In the context of the alkynylation of hexahydropseudoionone, regioselectivity is inherently controlled. The nucleophilic attack of the acetylide occurs exclusively at the carbonyl carbon, as it is the most electrophilic site in the molecule.

Stereoselectivity: The synthesis of a specific enantiomer of 3,7,11-trimethyl-1-dodecyn-3-ol requires a stereoselective approach. This can be achieved through several strategies:

Chiral Catalysts: As mentioned in the previous section, the use of a chiral catalyst in the ethynylation reaction can induce asymmetry, leading to the preferential formation of one enantiomer over the other. nih.gov

Chiral Auxiliaries: Attaching a chiral auxiliary to the hexahydropseudoionone precursor can direct the incoming acetylide to one face of the carbonyl group, leading to a diastereoselective reaction. Subsequent removal of the auxiliary would yield the enantiomerically enriched product.

Biocatalysis: Enzymatic reactions offer a powerful tool for stereoselective synthesis. Ketoreductases, for example, can reduce a prochiral ketone to a chiral alcohol with high enantioselectivity. While not a direct synthesis of the alkyne, subsequent chemical modification could provide the desired product. Alternatively, enzymes could potentially be engineered to catalyze the direct asymmetric addition of acetylene to the ketone. mdpi.comnih.govnih.gov

The development of a highly stereoselective synthesis of 3,7,11-trimethyl-1-dodecyn-3-ol is an active area of research, driven by the demand for enantiomerically pure compounds in various applications.

Total Synthesis Approaches for 3,7,11-Trimethyl-1-dodecyn-3-ol and its Analogues

While the alkynylation of hexahydropseudoionone is a convergent and efficient route, total synthesis provides an alternative and often more flexible approach, particularly for creating analogues of the target molecule. A total synthesis would involve constructing the carbon skeleton of 3,7,11-trimethyl-1-dodecyn-3-ol from simpler, readily available starting materials.

A plausible retrosynthetic analysis would disconnect the molecule at key bonds to identify simpler building blocks. For instance, a disconnection next to the hydroxyl group could lead to a Grignard-type reaction between an acetylenic Grignard reagent and a long-chain ketone.

Retrosynthetic Analysis:

This approach would allow for the synthesis of various analogues by simply changing the structure of the Grignard reagent or the ketone. The synthesis of the required long-chain ketone could be achieved through various established organic reactions, such as carbon-carbon bond-forming reactions (e.g., Wittig reaction, aldol (B89426) condensation) followed by reduction and oxidation steps.

The total synthesis of isoprenoid alcohols and their derivatives is a well-established field, and many of the strategies employed could be adapted for the synthesis of 3,7,11-trimethyl-1-dodecyn-3-ol. demonchyaromatics.com

Sustainable and Green Chemistry Innovations in the Production of 3,7,11-Trimethyl-1-dodecyn-3-ol

The chemical industry is increasingly focusing on sustainable and green manufacturing processes to minimize environmental impact. wikipedia.org The production of 3,7,11-trimethyl-1-dodecyn-3-ol can benefit from several green chemistry innovations.

Use of Renewable Feedstocks: A key aspect of green chemistry is the use of renewable starting materials. Hexahydropseudoionone can potentially be derived from natural sources, such as the hydrogenation of pseudoionone, which can be synthesized from citral, a component of lemongrass oil. The development of biosynthetic pathways to produce such precursors in microorganisms is also an active area of research. researchgate.netmdpi.comresearchgate.net

Catalytic Processes: As discussed earlier, the use of catalytic methods instead of stoichiometric reagents improves atom economy and reduces waste. The development of highly efficient and recyclable catalysts for the ethynylation reaction is a major goal in this area.

Alternative Solvents: Traditional organic solvents often have environmental and health concerns. The use of greener solvents, such as water, supercritical fluids, or ionic liquids, is being explored for many chemical transformations.

Biocatalysis: The use of enzymes or whole microorganisms to carry out chemical transformations offers several advantages, including mild reaction conditions, high selectivity, and reduced waste. mdpi.comnih.govnih.gov The development of biocatalytic routes to 3,7,11-trimethyl-1-dodecyn-3-ol or its precursors is a promising area for future research.

By incorporating these green chemistry principles, the production of 3,7,11-trimethyl-1-dodecyn-3-ol can be made more environmentally friendly and economically viable.

Chemical Transformations and Reaction Mechanisms of 3,7,11 Trimethyl 1 Dodecyn 3 Ol

Catalytic Hydrogenation of the Alkyne Moiety in 3,7,11-Trimethyl-1-dodecyn-3-ol

The selective hydrogenation of the triple bond in 3,7,11-trimethyl-1-dodecyn-3-ol to form the corresponding alkenol, 3,7,11-trimethyl-1-dodecen-3-ol, is a reaction of significant interest. This transformation requires catalysts that can selectively reduce the alkyne without over-reducing it to the alkane and while preserving the hydroxyl group.

Development of Highly Selective Catalysts for Alkenol Formation from 3,7,11-Trimethyl-1-dodecyn-3-ol

The development of highly selective catalysts is crucial for the efficient synthesis of 3,7,11-trimethyl-1-dodecen-3-ol. Research has focused on palladium-based catalysts, which are known for their efficacy in alkyne semi-hydrogenation. mdpi.com

Recent studies have demonstrated that modifying palladium catalysts with polymers can significantly enhance their catalytic properties. For instance, palladium catalysts supported on zinc oxide and modified with polyvinylpyrrolidone (B124986) (PVP) have shown exceptional performance in the hydrogenation of 3,7,11-trimethyl-1-dodecyn-3-ol. mdpi.com These catalysts are prepared by the sequential deposition of PVP and palladium ions onto the ZnO surface, a method that avoids high-temperature calcination and reduction steps. mdpi.com

The introduction of the polymer promotes the formation of highly dispersed palladium nanoparticles (around 2 nm in size) on the support, which is a key factor in improving catalytic activity and selectivity. mdpi.comresearchgate.net Impressively, these polymer-modified catalysts can achieve a selectivity of up to 98% for the desired alkenol under mild conditions (40 °C and atmospheric hydrogen pressure). mdpi.comresearchgate.net

Furthermore, research has shown that the amount of palladium can be reduced without compromising the catalyst's performance. For example, a 0.5% Pd-PVP/ZnO catalyst exhibited comparable activity and selectivity to a 1% Pd-PVP/ZnO catalyst, highlighting a pathway to more cost-effective and sustainable catalytic systems. mdpi.com

Below is a table summarizing the performance of different palladium catalysts in the hydrogenation of 3,7,11-trimethyl-1-dodecyn-3-ol.

Table 1: Performance of Palladium Catalysts in the Hydrogenation of 3,7,11-Trimethyl-1-dodecyn-3-ol

| Catalyst | Pd Content (%) | Activity (W x 10⁻⁶ mol/s) | Selectivity for Alkenol (%) | Turnover Number (TON) |

|---|---|---|---|---|

| 1%Pd-PVP/ZnO | 1 | 70.0 | 98 | 62000 |

| 0.5%Pd-PVP/ZnO | 0.5 | 70.0 | 98 | 31000 |

| 0.25%Pd-PVP/ZnO | 0.25 | 25.0 | 98 | 18000 |

| 1%Pd/ZnO | 1 | 7.2 | 96 | 6000 |

Data sourced from a 2023 study on polymer-modified palladium catalysts. mdpi.com

Mechanistic Investigations of Hydrogenation Pathways (e.g., Palladium-Polymer Catalysts)

The mechanism of alkyne hydrogenation on palladium catalysts is a complex process involving several steps. For palladium-polymer catalysts, the polymer matrix plays a crucial role in the reaction mechanism. mdpi.com

The hydrogenation of 3,7,11-trimethyl-1-dodecyn-3-ol on these catalysts proceeds through the formation of an ethylene (B1197577) derivative, which is then transformed into the saturated alcohol. mdpi.com The polymer, such as PVP, is believed to stabilize the palladium nanoparticles, preventing their agglomeration and maintaining a high surface area of active sites. mdpi.com

Moreover, the polymer layer can swell in the reaction solvent (e.g., ethanol), which enhances the accessibility of the bulky 3,7,11-trimethyl-1-dodecyn-3-ol substrate to the catalytic centers. mdpi.com This improved access is thought to be a key reason for the increased hydrogenation rate observed with polymer-modified catalysts compared to their unmodified counterparts. mdpi.com The interaction between the polymer and the metal ions on the support surface leads to smaller and more uniformly distributed active-phase nanoparticles. researchgate.net

The general mechanism for alkyne hydrogenation on a palladium surface involves the adsorption of both hydrogen and the alkyne onto the catalyst surface. Hydrogen typically dissociates into atomic hydrogen. The adsorbed alkyne then undergoes stepwise addition of hydrogen atoms to form the alkene, which can then desorb from the surface or undergo further hydrogenation to the alkane. The high selectivity for the alkenol in the case of polymer-modified catalysts suggests that the desorption of the alkenol from the catalyst surface is favored over its further hydrogenation.

Stereoselective Hydrogenation for Chiral Alkenol Derivatives

The hydrogenation of the prochiral 3,7,11-trimethyl-1-dodecyn-3-ol can potentially lead to the formation of a chiral center at the C3 position, resulting in (R)- or (S)-3,7,11-trimethyl-1-dodecen-3-ol. Achieving high stereoselectivity in this reaction requires the use of chiral catalysts or modifiers.

While specific studies on the stereoselective hydrogenation of 3,7,11-trimethyl-1-dodecyn-3-ol are not extensively documented in the reviewed literature, research on analogous, shorter-chain acetylenic alcohols provides valuable insights. For instance, the stereoselective hydrogenation of 2-hexyn-1-ol has been investigated using palladium catalysts modified with polymers. mdpi.com These studies show that such catalysts can exhibit stereoselectivity, favoring the formation of the cis-alkenol. mdpi.com

The principles of asymmetric hydrogenation, which often employ transition metal catalysts with chiral ligands, are well-established for producing enantiomerically enriched products from prochiral substrates. These methods could theoretically be applied to 3,7,11-trimethyl-1-dodecyn-3-ol to synthesize specific chiral alkenol derivatives. The choice of the chiral ligand is critical in determining the stereochemical outcome of the reaction.

Functional Group Interconversions of the Hydroxyl Group in 3,7,11-Trimethyl-1-dodecyn-3-ol

The tertiary hydroxyl group in 3,7,11-trimethyl-1-dodecyn-3-ol is a key site for functional group interconversions, allowing for the synthesis of a variety of derivatives. These reactions typically involve the replacement of the hydroxyl group with another functional group or its conversion into an ether or ester.

General reactivity studies of tertiary alcohols indicate that they can undergo substitution reactions, although often under more forcing conditions than primary or secondary alcohols. For instance, the hydroxyl group can be substituted by a halide using reagents like thionyl chloride (for chlorination) or phosphorus tribromide (for bromination).

Esterification can be achieved by reacting the alcohol with an acid chloride or an acid anhydride (B1165640) in the presence of a base, such as pyridine, to neutralize the acidic byproduct. Similarly, etherification to form, for example, a silyl (B83357) ether can be accomplished by reacting the alcohol with a silyl halide (e.g., tert-butyldimethylsilyl chloride) in the presence of a base like imidazole. This reaction is often used to protect the hydroxyl group during other chemical transformations.

While these are standard transformations for tertiary alcohols, detailed research reports specifically documenting these interconversions for 3,7,11-trimethyl-1-dodecyn-3-ol are not prevalent in the surveyed literature.

Cyclization and Rearrangement Reactions of 3,7,11-Trimethyl-1-dodecyn-3-ol

The presence of both an alkyne and a hydroxyl group in a specific arrangement makes 3,7,11-trimethyl-1-dodecyn-3-ol a potential candidate for intramolecular cyclization and rearrangement reactions, particularly under acidic conditions.

Propargyl alcohols, such as 3,7,11-trimethyl-1-dodecyn-3-ol, are known to undergo acid-catalyzed rearrangements. Two common rearrangements for such compounds are the Meyer-Schuster and Rupe rearrangements.

The Meyer-Schuster rearrangement typically occurs with secondary and tertiary propargyl alcohols to form α,β-unsaturated ketones or aldehydes. The reaction proceeds via protonation of the hydroxyl group, followed by a 1,3-shift of the protonated hydroxyl group and subsequent tautomerization.

The Rupe rearrangement , which is often in competition with the Meyer-Schuster rearrangement for tertiary propargyl alcohols, leads to the formation of α,β-unsaturated methyl ketones through an enyne intermediate.

The specific outcome of the acid-catalyzed reaction of 3,7,11-trimethyl-1-dodecyn-3-ol would depend on the reaction conditions and the stability of the intermediates formed. However, specific studies detailing the cyclization or rearrangement products of 3,7,11-trimethyl-1-dodecyn-3-ol were not found in the reviewed literature.

Oxidative and Reductive Transformations of 3,7,11-Trimethyl-1-dodecyn-3-ol

The dual functionality of 3,7,11-trimethyl-1-dodecyn-3-ol allows for a range of oxidative and reductive transformations targeting either the alkyne or the alcohol group.

Oxidative Transformations:

The oxidation of 3,7,11-trimethyl-1-dodecyn-3-ol can be complex due to the presence of two oxidizable groups. The tertiary alcohol is generally resistant to oxidation under standard conditions because it lacks a hydrogen atom on the carbon bearing the hydroxyl group. Strong oxidizing agents under harsh conditions would likely lead to the cleavage of carbon-carbon bonds.

The alkyne moiety can be oxidized. For example, ozonolysis of the terminal alkyne would be expected to cleave the triple bond, yielding a carboxylic acid with one less carbon atom (3,7,11-trimethyldodecanoic acid) and carbon dioxide. Oxidation with strong oxidizing agents like potassium permanganate (B83412) can also lead to cleavage of the triple bond.

Reductive Transformations:

The primary reductive transformation of the alkyne moiety is its catalytic hydrogenation, as detailed in section 4.1. This can lead to the formation of the corresponding alkene (3,7,11-trimethyl-1-dodecen-3-ol) or, under more forcing conditions, the fully saturated alkane (3,7,11-trimethyl-1-dodecan-3-ol).

Other reductive methods could potentially be employed. For example, reduction with sodium in liquid ammonia (B1221849) (a dissolving metal reduction) is a classic method for the anti-hydrogenation of internal alkynes to form trans-alkenes. However, for a terminal alkyne like in 3,7,11-trimethyl-1-dodecyn-3-ol, this reaction would typically just deprotonate the terminal alkyne.

The tertiary alcohol group is generally not reducible under standard catalytic hydrogenation conditions.

Advanced Analytical Characterization of 3,7,11 Trimethyl 1 Dodecyn 3 Ol and Its Reaction Products

High-Resolution Mass Spectrometry for Structural Confirmation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the definitive structural confirmation of 3,7,11-trimethyl-1-dodecyn-3-ol. Unlike standard mass spectrometry, HRMS provides the exact mass of the molecule with high precision, which allows for the determination of its elemental composition. The molecular formula for 3,7,11-trimethyl-1-dodecyn-3-ol is C₁₅H₂₈O. nih.gov The theoretical monoisotopic mass, calculated from the most abundant isotopes of carbon, hydrogen, and oxygen, is 224.214015512 Da. nih.gov

By measuring the experimental mass-to-charge ratio (m/z) to several decimal places, HRMS can unequivocally confirm that the detected molecule has the elemental formula C₁₅H₂₈O, distinguishing it from other isobaric compounds (molecules with the same nominal mass but different elemental formulas).

Furthermore, HRMS is invaluable for impurity profiling. During synthesis, side-products or unreacted starting materials may be present in the final product. HRMS can detect these impurities, even at trace levels, by their unique exact masses. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can then be used to elucidate the structures of these unknown impurities, providing critical information for optimizing reaction conditions and purification processes.

Table 1: Computed HRMS Data for 3,7,11-Trimethyl-1-dodecyn-3-ol

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₅H₂₈O | nih.gov |

| Molecular Weight | 224.38 g/mol | nih.gov |

| Exact Mass | 224.214015512 Da | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidation of Molecular Structure and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed molecular structure of 3,7,11-trimethyl-1-dodecyn-3-ol. A combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments can map the complete carbon skeleton and the placement of protons. ruc.dk

¹H NMR: The proton NMR spectrum would reveal characteristic signals corresponding to the different hydrogen environments in the molecule. The acetylenic proton (-C≡C-H) would appear as a distinct singlet at approximately 2.0-3.0 ppm. The protons of the methyl groups would produce signals in the upfield region (around 0.8-1.5 ppm), potentially showing splitting depending on their proximity to chiral centers and adjacent methylene (B1212753) groups. The numerous methylene (-CH₂) and methine (-CH) protons in the long alkyl chain would create a complex series of overlapping multiplets in the 1.0-2.0 ppm range. The hydroxyl (-OH) proton would appear as a broad singlet whose chemical shift is dependent on concentration and solvent.

¹³C NMR: The carbon NMR spectrum provides a count of the unique carbon atoms. The two carbons of the alkyne group would be found around 65-90 ppm. The carbon atom bearing the hydroxyl group (C3) would resonate further downfield, typically in the 60-75 ppm range. The various methyl, methylene, and methine carbons of the alkyl chain would appear in the upfield region (10-40 ppm). Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups, further confirming the structure. ruc.dk

The molecule possesses a chiral center at the C3 position. While standard NMR provides the constitutional structure, advanced NMR techniques using chiral shift reagents or the formation of diastereomeric derivatives would be required to probe the stereochemistry and determine the enantiomeric purity of a given sample.

Chromatographic Techniques for Purity Assessment and Isomer Separation (e.g., HPLC, GC)

Chromatographic methods are essential for assessing the purity of 3,7,11-trimethyl-1-dodecyn-3-ol and for separating it from isomers and impurities.

Gas Chromatography (GC): As a relatively volatile compound, 3,7,11-trimethyl-1-dodecyn-3-ol is well-suited for GC analysis. The purity of a sample can be determined by the relative area of the main peak in the chromatogram. The identity of the compound can be confirmed by comparing its retention time with that of a known standard. The Kovats retention index, a standardized measure, is used for inter-laboratory comparison of retention data. nih.gov For 3,7,11-trimethyl-1-dodecyn-3-ol, the experimental Kovats retention index has been determined on different types of columns, reflecting its interaction with the stationary phase. nih.gov

Table 2: Experimental GC Kovats Retention Indices for 3,7,11-Trimethyl-1-dodecyn-3-ol

| Column Type | Kovats Retention Index | Reference |

|---|---|---|

| Standard Non-Polar | 1483 | nih.gov |

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in the reversed-phase mode, can also be used for purity analysis. This technique is advantageous for separating the target compound from non-volatile impurities or reaction byproducts with different polarities.

Isomer Separation: Since 3,7,11-trimethyl-1-dodecyn-3-ol is chiral, separating its enantiomers requires specialized chiral chromatography. This can be achieved using either GC or HPLC equipped with a chiral stationary phase, which allows for the differential interaction and separation of the R- and S-enantiomers.

Application of Advanced Spectroscopic Methods (e.g., IR, UV-Vis, Raman)

A range of spectroscopic methods can provide complementary information about the functional groups present in 3,7,11-trimethyl-1-dodecyn-3-ol.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying key functional groups. The spectrum of 3,7,11-trimethyl-1-dodecyn-3-ol would be dominated by characteristic absorption bands. The terminal alkyne gives rise to a sharp, strong C-H stretch and a weaker C≡C triple bond stretch. The hydroxyl group produces a broad O-H stretching band, while the extensive alkyl backbone is identified by its C-H stretching and bending vibrations. nist.gov

Table 3: Predicted Characteristic IR Absorption Bands for 3,7,11-Trimethyl-1-dodecyn-3-ol

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Alkyne C-H | Stretch | ~3300 | Strong, Sharp |

| Hydroxyl O-H | Stretch | 3200 - 3600 | Strong, Broad |

| Alkyl C-H | Stretch | 2850 - 2960 | Strong |

| Alkyne C≡C | Stretch | 2100 - 2140 | Weak to Medium |

UV-Vis Spectroscopy: The 3,7,11-trimethyl-1-dodecyn-3-ol molecule lacks conjugated π-systems or strong chromophores. Therefore, it is not expected to show significant absorption in the standard UV-Vis region (200-800 nm). This technique would be more useful for detecting any conjugated impurities that might have formed during synthesis or degradation.

Raman Spectroscopy: Raman spectroscopy serves as an excellent complementary technique to IR. The C≡C triple bond, being a relatively non-polar and symmetric bond, typically produces a strong signal in the Raman spectrum in the 2100-2140 cm⁻¹ range. This can provide confirmatory evidence for the alkyne functionality where the IR signal may be weak.

Spectroscopic and Microscopic Analysis in Catalyst Characterization (e.g., XPS, TEM for palladium catalysts)

The reaction products of 3,7,11-trimethyl-1-dodecyn-3-ol often arise from catalytic transformations, such as hydrogenation of the alkyne group. The characterization of the catalysts used in these reactions is crucial for understanding their activity and selectivity. Palladium (Pd) catalysts are commonly employed for such reactions. researchgate.net

Transmission Electron Microscopy (TEM): TEM is used to visualize the morphology and dispersion of the catalyst nanoparticles. In studies involving the hydrogenation of similar C15 acetylenic alcohols, TEM analysis of palladium catalysts supported on zinc oxide (ZnO) revealed finely dispersed palladium nanoparticles with sizes around 2 nm, evenly distributed on the support surface. researchgate.net This high dispersion is critical for maximizing the active surface area of the catalyst.

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique used to determine the elemental composition and, more importantly, the oxidation state of the elements on the catalyst's surface. For a Pd/ZnO catalyst, XPS would be used to confirm the presence of palladium and to determine whether it exists in its metallic state (Pd⁰), which is the active form for hydrogenation, or as an oxide (e.g., PdO). This information is vital for correlating the catalyst's surface chemistry with its performance.

Table 4: Catalyst Characterization Findings for Hydrogenation Catalysts

| Technique | Catalyst System | Observation | Significance | Reference |

|---|---|---|---|---|

| TEM | 1%Pd-CS/ZnO | Pd nanoclusters composed of smaller 3-4 nm nanoparticles. | Visual confirmation of nanoparticle size and distribution. | researchgate.net |

| TEM | 1%Pd-CS/MMT | Pd nanoparticles with sizes of 2 nm, evenly distributed. | Shows influence of support on particle size and dispersion. | researchgate.net |

Applications of 3,7,11 Trimethyl 1 Dodecyn 3 Ol in Fine Chemical Synthesis

Precursor Chemistry for Industrial Vitamins and Related Compounds (e.g., Isophytol (B1199701), Vitamins E and K1)

One of the most critical industrial applications of 3,7,11-trimethyl-1-dodecyn-3-ol is its role as a key intermediate in the total synthesis of isophytol. oecd.org Isophytol, a diterpene alcohol, is a crucial building block for the industrial production of Vitamin E and Vitamin K1. oecd.orgwikipedia.orgresearchgate.net

The synthesis of isophytol from 6,10-dimethyl-2-undecanone involves a reaction with acetylene (B1199291) to produce 3,7,11-trimethyl-1-dodecyn-3-ol. oecd.org This intermediate is then further reacted to yield isophytol. oecd.org The resulting isophytol is subsequently condensed with 2,3,5-trimethylhydroquinone (TMHQ) to produce Vitamin E. researchgate.netpku.edu.cn Similarly, isophytol is a necessary precursor for the synthesis of the side chain of Vitamin K1. oecd.orgsdiarticle4.com The industrial synthesis of these essential vitamins relies heavily on the efficient production of isophytol, highlighting the importance of 3,7,11-trimethyl-1-dodecyn-3-ol in this manufacturing chain. oecd.orgresearchgate.net

Table 1: Key Intermediates in Vitamin Synthesis

| Precursor | Intermediate | Final Product |

|---|---|---|

| 6,10-Dimethyl-2-undecanone | 3,7,11-Trimethyl-1-dodecyn-3-ol | Isophytol |

Synthesis of Bioactive Analogs and Pharmaceutical Intermediates

The structural features of 3,7,11-trimethyl-1-dodecyn-3-ol, particularly the presence of both hydroxyl and alkyne functional groups, make it a valuable starting material for the synthesis of various bioactive analogs and pharmaceutical intermediates. smolecule.com The alkyne group can undergo a variety of chemical transformations, including reduction to either an alkene or an alkane, allowing for the creation of diverse molecular architectures. smolecule.com The hydroxyl group can be oxidized to a carbonyl compound or substituted with other functional groups, further expanding its synthetic utility. smolecule.com

Research has explored the synthesis of various analogs with potential biological activity. For instance, derivatives of this compound are investigated for their potential antimicrobial properties and their ability to interact with biological pathways. smolecule.com The synthesis of novel vitamin E analogues, such as nor-α-tocopherol, has been reported, demonstrating the continued relevance of this chemical scaffold in medicinal chemistry. thegoodscentscompany.com Furthermore, the synthesis of radiolabeled vitamin E analogues, like [18F]F-γ-T-3, for use in imaging studies highlights the adaptability of synthetic routes involving such intermediates. mdpi.com

Development of Specialty Chemicals and Fragrance Components (relevant to isophytol and related compounds)

Beyond its role in vitamin synthesis, the chemistry surrounding 3,7,11-trimethyl-1-dodecyn-3-ol and its derivatives extends to the development of specialty chemicals and fragrance components. Isophytol itself is used as a fragrance ingredient in various consumer products. oecd.orgwikipedia.org The woody and green odor profiles of related terpenoid compounds make them valuable in the fragrance industry.

The synthesis of various fragrance components often involves intermediates structurally related to 3,7,11-trimethyl-1-dodecyn-3-ol. For example, the synthesis of odorants with fruity, floral, and woody notes can be achieved through multi-step processes starting from simpler building blocks, some of which share structural motifs with this compound. beilstein-journals.org The development of synthetic routes to compounds like hexahydrofarnesol and nerolidol, which are used in perfumery, further illustrates the importance of this class of molecules in the fragrance industry. thegoodscentscompany.comnist.gov

Utilization in Advanced Organic Synthesis Strategies

3,7,11-Trimethyl-1-dodecyn-3-ol and its derivatives are employed in various advanced organic synthesis strategies. The presence of the terminal alkyne allows for participation in powerful carbon-carbon bond-forming reactions, such as the Sonogashira coupling, which is a cornerstone of modern organic synthesis. The hydroxyl group provides a handle for directing group-assisted transformations and for the introduction of chirality.

The synthesis of complex natural products and their analogs often relies on the strategic use of building blocks like 3,7,11-trimethyl-1-dodecyn-3-ol. Its defined stereochemistry in certain derivatives is crucial for the synthesis of enantiomerically pure target molecules. sdiarticle4.com The ability to selectively modify the alkyne and alcohol functionalities allows for a stepwise and controlled construction of intricate molecular frameworks, making it a valuable tool for synthetic chemists.

Table 2: Chemical Compound Information

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| 3,7,11-Trimethyl-1-dodecyn-3-ol | 1604-35-9 | C15H28O |

| Isophytol | 505-32-8 | C20H40O |

| Vitamin E (alpha-Tocopherol) | 10191-41-0 | C29H50O2 |

| Vitamin K1 (Phylloquinone) | 84-80-0 | C31H46O2 |

| 6,10-Dimethyl-2-undecanone | 1604-34-8 | C13H26O |

| 2,3,5-Trimethylhydroquinone | 700-13-0 | C9H12O2 |

| nor-α-tocopherol | Not Available | Not Available |

| [18F]F-γ-T-3 | Not Available | C31H47FO2 |

| Hexahydrofarnesol | 6750-34-1 | C15H32O |

Computational and Theoretical Chemistry Studies of 3,7,11 Trimethyl 1 Dodecyn 3 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of 3,7,11-trimethyl-1-dodecyn-3-ol. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

Detailed DFT studies specifically for 3,7,11-trimethyl-1-dodecyn-3-ol are not prevalent in public literature; however, the principles of such analyses are well-understood from studies on analogous acetylenic alcohols. e3s-conferences.orgcyberleninka.ru The primary goal is to map the molecule's electronic landscape to predict its chemical behavior. Key areas of focus include the terminal alkyne (C≡CH) and the tertiary alcohol (-OH) functional groups.

Table 1: Computed Molecular Descriptors for 3,7,11-Trimethyl-1-dodecyn-3-ol

| Descriptor | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₂₈O | PubChem researchgate.net |

| Molecular Weight | 224.38 g/mol | PubChem researchgate.net |

| InChIKey | OWRXWSVBJIIORE-UHFFFAOYSA-N | PubChem researchgate.net |

| XLogP3 | 4.9 | PubChem researchgate.net |

| Hydrogen Bond Donor Count | 1 | PubChem researchgate.net |

| Hydrogen Bond Acceptor Count | 1 | PubChem researchgate.net |

| Rotatable Bond Count | 8 | PubChem researchgate.net |

This table presents data computationally generated and deposited in the PubChem database.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, providing a view of their motion and flexibility. For a molecule with a long, branched alkyl chain like 3,7,11-trimethyl-1-dodecyn-3-ol, MD simulations are essential for exploring its vast conformational landscape. cyberleninka.ru

An MD simulation would model the atomistic movements over time by solving Newton's equations of motion. This would reveal the accessible rotational conformations (rotamers) around the eight single C-C bonds in the main chain. The simulation would identify the most energetically stable conformers and the energy barriers between them, illustrating how the molecule folds and flexes in different environments (e.g., in a vacuum, in a nonpolar solvent, or in water).

These simulations are also critical for understanding intermolecular interactions. By simulating 3,7,11-trimethyl-1-dodecyn-3-ol in a solvent box (e.g., water or ethanol), one can observe the formation and lifetime of hydrogen bonds between the molecule's hydroxyl group and the solvent. The simulations would also quantify the non-polar van der Waals interactions between the long hydrocarbon chain and surrounding molecules, which governs its solubility and aggregation behavior.

In Silico Modeling of Reaction Mechanisms and Transition States

While experimental studies have explored reactions like the selective hydrogenation of 3,7,11-trimethyl-1-dodecyn-3-ol, in silico modeling provides a mechanistic understanding that is difficult to achieve empirically. researchgate.net Theoretical modeling, again primarily using DFT, can map out the entire energy profile of a chemical reaction, identifying intermediates and, crucially, the high-energy transition states that control the reaction rate.

For example, modeling the hydration of the alkyne group would involve calculating the energy profiles for both Markovnikov and anti-Markovnikov additions. Such studies on simple alkynes show that these calculations can pinpoint the transition state structures and their associated activation energies, explaining why one product is favored over another. nih.govacs.org Similarly, the mechanism of coupling reactions involving the terminal alkyne can be elucidated by modeling the proposed catalytic cycles. nih.govdiva-portal.org

For 3,7,11-trimethyl-1-dodecyn-3-ol, a key reaction to model would be its palladium-catalyzed hydrogenation to the corresponding alkene, 3,7,11-trimethyl-1-dodecen-3-ol. researchgate.net Computational modeling could:

Simulate the adsorption of the alkyne onto the catalyst surface.

Calculate the energy barriers for the stepwise addition of two hydrogen atoms.

Explain the stereoselectivity of the reaction (i.e., why the cis-alkene is typically formed).

Model the transition state for over-hydrogenation to the alkane, providing insights into how to maintain selectivity for the desired alkene product.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies for Derivatives

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) studies are statistical methods used to predict the biological activity or physicochemical properties of new chemical compounds based on their molecular structure. Although no specific QSAR/QSPR studies on derivatives of 3,7,11-trimethyl-1-dodecyn-3-ol are documented in the surveyed literature, the methodology provides a powerful tool for rational drug design and materials science.

A hypothetical QSAR study would involve several steps:

Creation of a Derivative Library: A set of molecules would be designed by systematically modifying the structure of 3,7,11-trimethyl-1-dodecyn-3-ol (e.g., changing the alkyl chain length, substituting the hydroxyl group, or adding groups to the alkyne).

Experimental Measurement: A specific biological activity (e.g., antifungal efficacy) or physical property (e.g., boiling point) would be measured for each derivative in the library.

Calculation of Molecular Descriptors: For each molecule, a wide range of theoretical descriptors would be calculated using computational software. These descriptors quantify various aspects of the molecule's structure and electronics.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical model that correlates the calculated descriptors with the experimentally measured activity or property.

This resulting model could then be used to predict the activity of new, unsynthesized derivatives, guiding chemists to prioritize the synthesis of the most promising candidates.

Table 2: Examples of Molecular Descriptors for a Hypothetical QSAR/QSPR Study of 3,7,11-Trimethyl-1-dodecyn-3-ol Derivatives

| Descriptor Class | Example Descriptors | Description |

|---|---|---|

| Constitutional | Molecular Weight, Atom Count, Rotatable Bond Count | Describes the basic composition and connectivity of the molecule. |

| Topological | Wiener Index, Balaban Index, Kier Shape Indices | Numerical values derived from the graph representation of the molecule, describing size and branching. |

| Geometric | Polar Surface Area (PSA), Molecular Volume, Solvent Accessible Surface Area | 3D descriptors related to the molecule's shape and surface properties. |

| Quantum Chemical | HOMO/LUMO Energies, Dipole Moment, Atomic Charges | Electronic properties calculated using methods like DFT, related to reactivity and intermolecular forces. |

| Physicochemical | LogP (octanol-water partition coefficient), Molar Refractivity | Properties related to a molecule's hydrophobicity and polarizability. |

Emerging Research Directions and Future Perspectives for 3,7,11 Trimethyl 1 Dodecyn 3 Ol

Exploration of Novel Reactivity and Unprecedented Transformations

The chemical structure of 3,7,11-trimethyl-1-dodecyn-3-ol, featuring a terminal alkyne and a tertiary alcohol, presents a rich playground for exploring novel chemical transformations. While its primary use has been in condensation reactions, its constituent functional groups are amenable to a wide array of modern catalytic methods.

Future research is likely to focus on the selective activation and transformation of the terminal alkyne. Transition-metal catalysis, in particular, offers a vast toolkit for alkyne functionalization. mdpi.comresearchgate.netscite.aiacs.orgnih.gov For instance, ruthenium, platinum, and copper complexes have been shown to catalyze a variety of reactions on terminal alkynes. mdpi.comresearchgate.netacs.org These include, but are not limited to:

Hydration and other addition reactions: Catalytic anti-Markovnikov hydration could provide access to novel aldehydes, while other additions could introduce a range of functional groups. nih.gov

Coupling Reactions: Cross-coupling reactions, such as the Sonogashira coupling, could be employed to append aryl or vinyl groups, significantly expanding the molecular diversity of its derivatives. nih.gov

Cyclization and Cycloaddition Reactions: The alkyne moiety can participate in various cyclization reactions to form carbocyclic and heterocyclic scaffolds. researchgate.netscite.ai This opens pathways to new classes of compounds with potential biological activities.

Formation of Vinylidene and Allenylidene Intermediates: Catalytic transformation of the terminal alkyne can lead to the formation of highly reactive vinylidene and allenylidene intermediates. researchgate.netscite.aiacs.org These intermediates can undergo a variety of subsequent reactions, leading to complex molecular structures.

The tertiary alcohol group also presents opportunities for novel reactivity. While sterically hindered, its transformation into other functional groups through, for example, stereospecific substitution or elimination reactions, could yield valuable synthetic intermediates.

A key area of future research will be the development of catalytic systems that can selectively act on one functional group in the presence of the other, or that can orchestrate a tandem reaction involving both the alkyne and the alcohol.

Table 1: Potential Novel Transformations of 3,7,11-Trimethyl-1-dodecyn-3-ol

| Reaction Type | Reagents/Catalysts | Potential Product Class |

| Catalytic Hydration | Ruthenium or Gold catalysts | Aldehydes or Ketones |

| Sonogashira Coupling | Palladium/Copper catalysts, Aryl/Vinyl halide | Aryl/Vinyl-substituted alkynes |

| Click Chemistry (CuAAC) | Copper catalyst, Azide | 1,2,3-Triazoles |

| Enyne Metathesis | Ruthenium or Molybdenum catalysts | Cyclic dienes |

| Meyer-Schuster Rearrangement | Acid catalyst | α,β-Unsaturated ketones |

Integration into Complex Synthetic Cascades and Multicomponent Reactions

The structural features of 3,7,11-trimethyl-1-dodecyn-3-ol make it an ideal candidate for incorporation into complex synthetic cascades and multicomponent reactions (MCRs). MCRs are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. rsc.orgrsc.orgacs.orgthieme-connect.com

The terminal alkyne is a particularly versatile functional group for MCRs. For example, it can participate in A³ coupling (alkyne, aldehyde, amine), Ugi-type reactions, and various metal-catalyzed MCRs to rapidly build molecular complexity. rsc.orgthieme-connect.com Integrating 3,7,11-trimethyl-1-dodecyn-3-ol into such sequences could lead to the efficient synthesis of novel, complex molecules with potential applications in medicinal chemistry and materials science.

Furthermore, the development of cascade reactions initiated by a transformation of either the alkyne or the alcohol group is a promising research direction. For instance, a Sonogashira coupling at the alkyne terminus could be followed by an intramolecular cyclization involving the hydroxyl group, leading to the formation of complex heterocyclic systems in a single pot. Such strategies are highly atom-economical and align with the principles of green chemistry.

Table 2: Potential Multicomponent Reactions Involving 3,7,11-Trimethyl-1-dodecyn-3-ol

| MCR Type | Reactants | Potential Product Scaffold |

| A³ Coupling | Aldehyde, Secondary Amine | Propargylamines |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) MCR | Azide, Electrophile | Functionalized Triazoles |

| Sequential Alkynylation/[4+2] Cyclization | Salicylaldehyde, Diene | Functionalized Benzopyrans psu.edu |

Advances in Biocatalytic Production and Derivatization

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. nih.govrsc.orgnih.govbohrium.com The application of enzymes for the production and derivatization of 3,7,11-trimethyl-1-dodecyn-3-ol and its analogs is a burgeoning area of research.

The synthesis of chiral tertiary alcohols is a significant challenge in organic chemistry, and enzymes are proving to be powerful tools in this regard. nih.govresearchgate.net Research into the enzymatic kinetic resolution of racemic 3,7,11-trimethyl-1-dodecyn-3-ol using lipases or esterases could provide access to enantiomerically pure forms of this compound. rsc.org This is particularly relevant as the stereochemistry of the tertiary alcohol can have a profound impact on the biological activity of its derivatives.

Furthermore, the use of whole-cell biocatalysts or isolated enzymes could be explored for the selective oxidation or reduction of the molecule. For instance, cytochrome P450 monooxygenases could potentially hydroxylate the aliphatic chain at specific positions, leading to new, functionalized derivatives. rsc.org Conversely, reductases could be used to selectively reduce the alkyne to an alkene or alkane.

The development of novel biocatalysts through protein engineering and directed evolution will be crucial for expanding the scope of these transformations. nih.govnih.gov Tailoring enzymes to accept the sterically demanding structure of 3,7,11-trimethyl-1-dodecyn-3-ol and to perform specific transformations with high efficiency and selectivity is a key goal for future research.

Interdisciplinary Research Potentials for 3,7,11-Trimethyl-1-dodecyn-3-ol

The isoprenoid-like structure of 3,7,11-trimethyl-1-dodecyn-3-ol suggests a range of potential interdisciplinary applications. britannica.comnih.govcreative-proteomics.comnih.govresearchgate.net Isoprenoids are a vast and diverse class of natural products with crucial roles in biology, serving as pigments, fragrances, vitamins, and hormones. britannica.comresearchgate.net

Medicinal Chemistry and Drug Discovery: Derivatives of 3,7,11-trimethyl-1-dodecyn-3-ol could be synthesized and screened for various biological activities. For example, some isoprenoids and their derivatives have shown antimicrobial, anti-inflammatory, and anticancer properties. smujo.id The introduction of different functional groups through the novel reactions described above could lead to the discovery of new therapeutic agents.

Materials Science: The rigid, linear alkyne unit and the long aliphatic chain make this molecule a potential building block for novel polymers and materials. For instance, it could be incorporated into liquid crystals or used to modify the surface properties of materials. The terminal alkyne also allows for its attachment to surfaces or other molecules via "click" chemistry.

Chemical Biology: Enantiomerically pure or labeled versions of 3,7,11-trimethyl-1-dodecyn-3-ol and its derivatives could be used as chemical probes to study biological processes. For example, they could be used to investigate the active sites of enzymes involved in isoprenoid metabolism or to study the role of lipids in membrane structure and function. nih.govresearchgate.net

Agrochemicals: The structural similarity to insect hormones and other natural products suggests that derivatives of this compound could have potential as novel pesticides or pheromones.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.